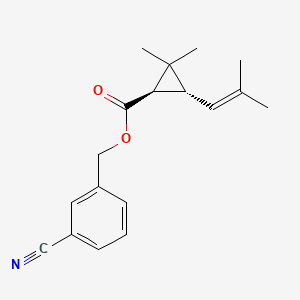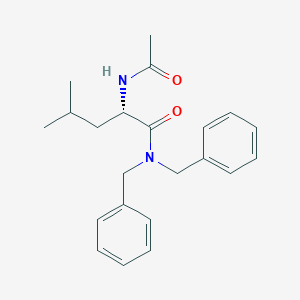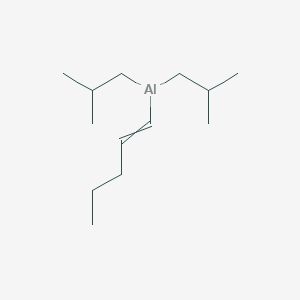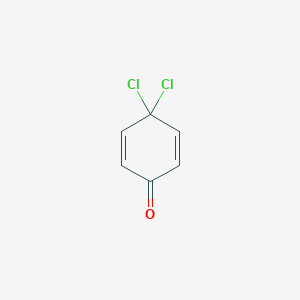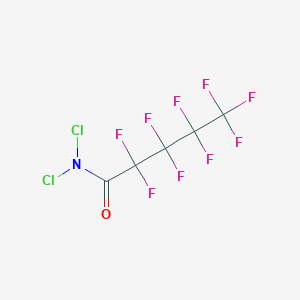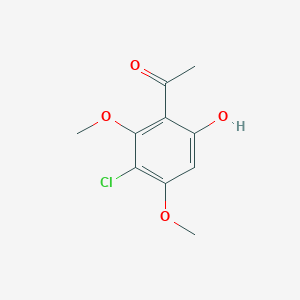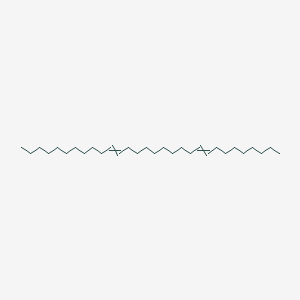
Triaconta-9,19-diene
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Triaconta-9,19-diene is an organic compound with the molecular formula C30H58 It is a long-chain hydrocarbon containing two double bonds located at the 9th and 19th positions This compound belongs to the class of dienes, which are hydrocarbons with two carbon-carbon double bonds
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of conjugated dienes like Triaconta-9,19-diene can be achieved through several methods. One common approach is the dehydration of alcohols or the dehydrohalogenation of organohalides . For instance, the base-induced elimination of hydrogen halide (HX) from an allylic halide is a typical reaction used to prepare conjugated dienes . Another method involves the acid-catalyzed double dehydration of diols, such as the preparation of isoprene from 3-methyl-1,3-butanediol .
Industrial Production Methods
Industrial production of dienes often involves large-scale chemical processes. For example, the production of isoprene, a related compound, is carried out through the acid-catalyzed double dehydration of diols . Similar methods can be adapted for the industrial synthesis of this compound, ensuring efficient and scalable production.
Analyse Chemischer Reaktionen
Types of Reactions
Triaconta-9,19-diene, like other dienes, can undergo various chemical reactions, including:
Oxidation: Dienes can be oxidized to form epoxides or diols.
Reduction: Hydrogenation can convert dienes to alkanes.
Substitution: Electrophilic addition reactions can occur at the double bonds.
Common Reagents and Conditions
Oxidation: Reagents such as peracids (e.g., m-chloroperbenzoic acid) are commonly used for epoxidation.
Reduction: Catalysts like palladium or platinum are used in hydrogenation reactions.
Substitution: Hydrogen halides (e.g., HCl, HBr) are used in electrophilic addition reactions.
Major Products Formed
Oxidation: Epoxides or diols.
Reduction: Alkanes.
Substitution: Halogenated alkanes.
Wissenschaftliche Forschungsanwendungen
Chemistry: Used as a precursor in the synthesis of more complex molecules.
Biology: Studied for its interactions with biological membranes and potential bioactivity.
Medicine: Investigated for its potential therapeutic properties.
Industry: Utilized in the production of polymers and other industrial chemicals
Wirkmechanismus
The mechanism of action of Triaconta-9,19-diene involves its interaction with molecular targets through its double bonds. These interactions can lead to various chemical transformations, such as electrophilic addition or oxidation. The specific pathways and molecular targets depend on the context of its application, such as its use in chemical synthesis or biological studies .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Isoprene (2-methyl-1,3-butadiene): A conjugated diene used in the production of synthetic rubber.
1,3-Butadiene: Another conjugated diene used in polymer synthesis.
Cyclohex-2-enone: A compound containing both a double bond and a carbonyl group, conjugated to each other.
Uniqueness
Triaconta-9,19-diene is unique due to its long carbon chain and the specific positions of its double bonds. This structure imparts distinct chemical and physical properties, making it suitable for specialized applications in various fields.
Eigenschaften
CAS-Nummer |
82122-62-1 |
|---|---|
Molekularformel |
C30H58 |
Molekulargewicht |
418.8 g/mol |
IUPAC-Name |
triaconta-9,19-diene |
InChI |
InChI=1S/C30H58/c1-3-5-7-9-11-13-15-17-19-21-23-25-27-29-30-28-26-24-22-20-18-16-14-12-10-8-6-4-2/h17,19,22,24H,3-16,18,20-21,23,25-30H2,1-2H3 |
InChI-Schlüssel |
HMLUUZBBILUMRA-UHFFFAOYSA-N |
Kanonische SMILES |
CCCCCCCCCCC=CCCCCCCCCC=CCCCCCCCC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


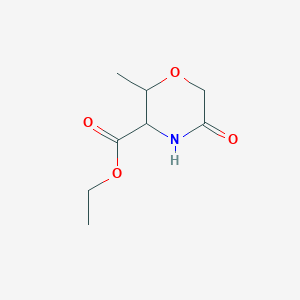
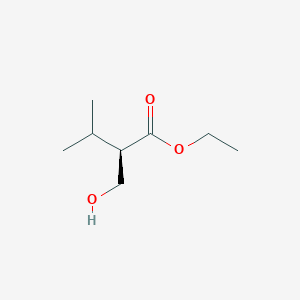

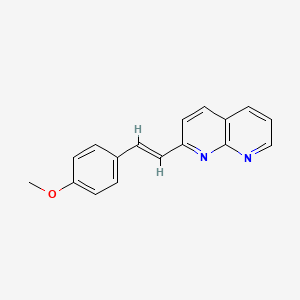
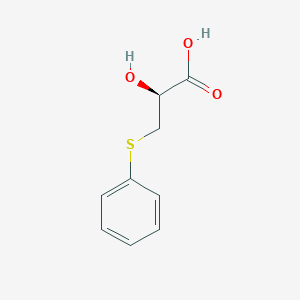
![2-[(E)-(2-Methoxyethyl)diazenyl]propane-2-peroxol](/img/structure/B14410548.png)
